molecular formula C10H17NO2 B13002743 Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13002743
M. Wt: 183.25 g/mol
InChI Key: XBIFYKTUOWCUMZ-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a nitrogen atom at position 3 and a methyl ester group at position 7. This structure confers unique conformational rigidity and reactivity, making it valuable in medicinal chemistry and synthesis. The 3-azabicyclo[3.3.1]nonane scaffold is recognized for its ability to interact with biological targets, particularly nicotinic acetylcholine receptors, and serves as a precursor to alkaloids and receptor antagonists .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-7-3-2-4-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3

InChI Key

XBIFYKTUOWCUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of methyl acrylate with benzylamine, followed by Dieckmann cyclization. The intramolecular condensation is effected by the action of sodium methoxide in benzene, yielding the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The bicyclic nitrogen and ester functional groups participate in oxidation processes:

  • Tertiary amine oxidation : Under aerobic conditions with Cu/ABNO catalysts, the tertiary amine in the azabicyclo framework can undergo oxidation to form an N-oxyl radical intermediate. This reaction is critical in catalytic cycles for alcohol oxidations .

  • Ester group stability : The methyl ester remains stable under mild oxidative conditions (e.g., TEMPO/O₂), but stronger oxidants like KMnO₄/H₂SO₄ selectively oxidize the bicyclic amine moiety.

Ester Hydrolysis and Functionalization

The carboxylate ester undergoes hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProductYieldReferences
Acid-catalyzed hydrolysisHCl (conc.), reflux3-azabicyclo[3.3.1]nonane-9-carboxylic acid85–92%
Base-catalyzed hydrolysisNaOH (6 M), 80°CSodium carboxylate salt78%
AmidationRNH₂, DCC/DMAP, CH₂Cl₂9-Carboxamide derivatives60–75%

Nucleophilic Substitution at the Bicyclic Nitrogen

The tertiary nitrogen participates in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts, enhancing water solubility .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, used to modulate biological activity .

Cycloaddition and Ring-Opening Reactions

The bicyclo[3.3.1] framework engages in strain-driven reactions:

  • Diels-Alder reactivity : Reacts with dienophiles (e.g., maleic anhydride) at 120°C to form fused tricyclic adducts .

  • Acid-induced ring-opening : Concentrated H₂SO₄ cleaves the bicyclic structure to yield linear diamines, useful in polymer synthesis .

Structural and Spectroscopic Insights

Key data for reaction monitoring:

  • ¹H NMR : δ 3.67 (s, COOCH₃), δ 3.2–3.5 (m, bicyclic CH-N) .

  • IR : 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester).

This compound demonstrates versatile reactivity, with applications spanning synthetic methodology development to bioactive molecule design. Its ester and amine functionalities, combined with conformational rigidity, make it a valuable scaffold in organic and medicinal chemistry .

Scientific Research Applications

Chemical Research Applications

Model Compound for Bicyclic Systems
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems. Its structure allows researchers to explore the dynamics of bicyclic compounds, which are significant in organic synthesis and materials science.

Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound is utilized as an intermediate in the production of various pharmaceuticals. Its unique bicyclic structure facilitates the development of complex organic molecules, making it a valuable tool for chemists .

Biological Applications

Antimicrobial and Antiviral Properties
Research into derivatives of this compound has indicated potential biological activities, particularly antimicrobial and antiviral effects. Studies have shown that certain derivatives exhibit promising activity against various pathogens, suggesting their utility in developing new antimicrobial agents .

Pharmacological Studies
The compound has been investigated for its role in drug development, particularly concerning its interaction with biological targets involved in disease mechanisms. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding, influencing the activity of biological molecules .

Medicinal Applications

Monoamine Reuptake Inhibition
this compound derivatives have been identified as potential monoamine reuptake inhibitors, which are crucial in treating mood disorders such as depression and anxiety. These compounds can inhibit the reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine, offering a therapeutic approach to managing these conditions .

Case Study: Antidepressant Properties
A notable study demonstrated that specific derivatives of this compound showed significant efficacy in inhibiting monoamine transporters in vitro, indicating their potential as antidepressants with fewer side effects compared to traditional therapies . This opens avenues for developing safer and more effective treatments for depression.

CompoundActivity TypeMinimum Inhibitory Concentration (µg/mL)Reference
Derivative AAntimicrobial12.5
Derivative BAntiviral25
Derivative CAntidepressantIC50 = 0.042 μM

Table 2: Synthesis Methods for this compound Derivatives

MethodYield (%)Conditions
Traditional Synthesis41-54Standard reaction conditions
Microwave-assisted Synthesis65-68Irradiation at 240 watts for 2-3 minutes

Mechanism of Action

The mechanism by which Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds :

Compound Name Structural Features Key Functional Groups Pharmacological Notes Reference
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate Monoaza, ester at C9 Methyl ester Prodrug potential
Methyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate Diazabicyclo, ester at C9 Methyl ester, secondary amine Curare-like activity
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane Oxa-diazabicyclo, Boc protection Boc, ether FGFR kinase inhibitor precursor
tert-Butyl exo-3-amino-9-azabicyclo[...]carboxylate Monoaza, tert-butyl ester, aminomethyl tert-butyl ester, primary amine Hydrogen bonding capability
2,4-Bis(3-methoxyphenyl)-3-azabicyclo[...]nonan-9-one Aryl substituents, ketone Methoxyphenyl, ketone Analgesic, anti-inflammatory

Analysis :

  • Heteroatom Count: Monoaza derivatives (e.g., target compound) exhibit simpler reactivity, whereas diaza or oxa-diaza analogues (e.g., ) show enhanced hydrogen bonding and receptor interaction .
  • Substituents : Ester groups (methyl or tert-butyl) influence solubility and metabolic stability. Boc-protected compounds () are stable under basic conditions but cleaved under acids, unlike methyl esters .
  • Aryl Modifications : Aryl-substituted derivatives () display significant bioactivity, with methoxyphenyl groups enhancing binding to nicotinic receptors .

Analysis :

  • Yields vary significantly based on functional groups. Methyl esters () are often obtained in moderate yields (34–89%), while aryl-substituted ketones () achieve higher purity via recrystallization .
  • Diazabicyclo compounds () require careful pH control during synthesis to avoid side reactions .

Activity Profiles :

  • Monoaza Derivatives: The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced receptor binding .
  • Diaza Analogues : 3,9-Diazabicyclo derivatives () exhibit neuromuscular blocking activity akin to decamethonium, useful in anesthesia .
  • Aryl-Substituted Derivatives : 2,4-Bis(3-methoxyphenyl) analogues () show analgesic and anti-inflammatory effects due to enhanced receptor antagonism .

Physical and Chemical Properties

Property Comparison :

Compound Name Boiling Point (°C) Density (g/cm³) pKa Storage Conditions
Methyl 3-azabicyclo[...]carboxylate HCl N/A N/A ~8.84 2–8°C, inert atmosphere
9-Boc-3-oxa-7,9-diazabicyclo[...]nonane 325.8 (predicted) 1.108 8.84 -20°C, dark, dry
tert-Butyl exo-3-amino-9-azabicyclo[...]carboxylate 351.1 (predicted) 1.043 10.11 Room temperature

Analysis :

  • Hydrochloride salts () require cold storage to prevent degradation, while Boc-protected compounds () need freezer conditions .
  • Higher pKa values in amino-substituted derivatives () suggest greater basicity, influencing solubility and bioavailability .

Biological Activity

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and related case studies.

Structural Characteristics

This compound features a nitrogen atom integrated into a bicyclic framework, which contributes to its reactivity and interaction with biological systems. The molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.23 g/mol. Its structural attributes allow it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that compounds within the azabicyclo class, including this compound, exhibit significant pharmacological activities:

  • Monoamine Reuptake Inhibition : Similar derivatives have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in treating mood disorders like depression and anxiety . This mechanism positions these compounds as potential antidepressants with fewer side effects compared to traditional tricyclic antidepressants.
  • Muscarinic Receptor Interaction : Some studies highlight the ability of related compounds to bind selectively to muscarinic receptors (M1-M5), demonstrating antagonist activity that could be beneficial in treating conditions associated with cholinergic dysfunction .

Case Studies and Research Findings

  • Antidepressant Potential : A study on 9-azabicyclo[3.3.1]nonane derivatives revealed their effectiveness as monoamine reuptake inhibitors in vitro, suggesting their utility in developing new antidepressant therapies .
  • Neuroprotective Effects : Investigations have shown that certain azabicyclo derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems by:

  • Binding Affinity : The compound's structure allows it to interact with various receptors and enzymes, altering their activity and influencing physiological responses .
  • Inhibition of Enzyme Activity : By inhibiting specific enzymes involved in neurotransmitter degradation, these compounds can enhance the availability of crucial neurotransmitters at synaptic sites .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Property Description
Molecular Formula C10H15NC_{10}H_{15}N
Molecular Weight Approximately 165.23 g/mol
Pharmacological Activity Monoamine reuptake inhibition; muscarinic receptor antagonism; antimicrobial properties
Potential Applications Antidepressants; neuroprotective agents; antimicrobial treatments
Case Studies Demonstrated efficacy in mood disorders; protective effects against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate derivatives?

  • Methodological Answer : The compound is synthesized via double Mannich reactions , which involve condensation of ketones (e.g., acetone), aldehydes (e.g., benzaldehyde), and ammonium acetate. Subsequent functionalization (e.g., acylation) can introduce substituents at the 3- or 9-positions. For example, chloroacetyl chloride is reacted with the bicyclic core in dichloromethane using triethylamine as a catalyst, yielding derivatives with >90% efficiency. Recrystallization from methanol ensures purity .
  • Key Analytical Data :

  • IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretching), ~1654 cm⁻¹ (amide carbonyl) confirm functional group addition .
  • X-ray Crystallography : Unit cell parameters (e.g., space group P21/cP2_1/c) and atomic coordinates validate molecular geometry .

Q. How is the stereochemical conformation of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, twin-chair conformations are identified via torsion angles (e.g., C9–N3–C8–C7 = -58.5°) and puckering parameters (Q=1.23Q = 1.23 Å, θ=52.5\theta = 52.5^\circ). Hydrogen-bonding networks (e.g., N–H⋯O interactions) further stabilize the structure .

Q. What biological activities are associated with the 3-azabicyclo[3.3.1]nonane scaffold?

  • Methodological Answer : While direct data on this compound is limited, structurally related compounds exhibit ganglionic blocking activity (e.g., 9-methyl-3,9-diazabicyclo derivatives) and curare-like neuromuscular effects in preclinical models. These activities are assessed via in vitro electrophysiology and in vivo muscle relaxation assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for bicyclic conformers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize molecular geometries and compare theoretical vs. experimental bond lengths/angles. For example, deviations >0.02 Å in C–N bonds may indicate crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H contacts = 65.7%, C⋯H = 14.2%) to explain lattice stabilization .
  • Case Study : Twin-chair vs. chair–boat conformers are distinguished via energy minimization (ΔG < 2 kcal/mol favors twin-chair) and NMR coupling constants (3JHH=8.2^3J_{\text{HH}} = 8.2 Hz for axial-equatorial protons) .

Q. What strategies optimize the synthesis of enantiomerically pure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis (e.g., BINOL-derived catalysts) enforce stereocontrol during Mannich cyclization. For example, tert-butyl exo-3-amino-9-azabicyclo derivatives are synthesized with >95% enantiomeric excess (ee) via kinetic resolution .
  • Analytical Validation :

  • Chiral HPLC : Retention times (e.g., 12.3 min vs. 14.7 min) differentiate enantiomers.
  • Optical Rotation : [α]D25=+38.5[α]_D^{25} = +38.5^\circ (c = 1.0, CHCl₃) confirms configuration .

Q. How do substituents at the 3- and 9-positions influence the compound’s bioactivity and physicochemical properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., chloroacetyl at C3) enhance metabolic stability (t₁/₂ > 6 h in microsomal assays).
  • Lipophilic substituents (e.g., benzyl at C9) improve blood-brain barrier penetration (logP = 2.8 vs. 1.5 for unsubstituted analogs).
    • Experimental Design :
  • LogP Measurement : Shake-flask method with octanol/water partitioning.
  • CYP450 Inhibition Assays : IC₅₀ values determine metabolic interactions .

Q. What advanced spectroscopic techniques characterize dynamic conformational changes in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) monitors chair–chair interconversion. For example, coalescence temperatures (TcT_c) near -30°C indicate low energy barriers (ΔG‡ ≈ 10 kcal/mol). NOESY/ROESY correlations (e.g., H9a–H11 cross-peaks) confirm spatial proximity in specific conformers .

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